molecular formula C10H16N2O2 B2653941 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol CAS No. 1864208-09-2

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol

Cat. No. B2653941
CAS RN: 1864208-09-2
M. Wt: 196.25
InChI Key: KUACLYJQEWHOFB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthetic Routes and Sensing Applications

Potential Synthetic Routes and Applications of Oxadiazoles : Oxadiazoles, including the 1,3,4-oxadiazole scaffold, are prominent in various fields such as pharmacology, material science, and organic electronics. These compounds are valuable for their ease of synthesis and potential in developing chemosensors, thanks to their high photoluminescent quantum yield, thermal and chemical stability, and metal-ion sensing capabilities (Sharma, Om, & Sharma, 2022).

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles : The review on 4-phosphorylated imidazole derivatives discusses their synthesis and chemical and biological properties. These derivatives are noted for their broad spectrum of biological activity, including insectoacaricidal and anticancer effects, demonstrating the versatility of the imidazole ring as a core structure in drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Biological Activities

Therapeutic Potential of 1,3,4-Oxadiazole Compounds : Compounds based on the 1,3,4-oxadiazole ring exhibit a wide range of bioactivities, including anticancer, antibacterial, antifungal, and antiviral activities. This highlights the therapeutic worth of oxadiazole derivatives in medicinal chemistry, underscoring the potential for new drug development (Verma et al., 2019).

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives : The increasing need for new antimicrobials due to resistance highlights the role of 1,3,4-oxadiazole derivatives. These compounds have shown promising antibacterial, antifungal, and antiviral activities, exceeding the activity of known antibiotics in some studies. This demonstrates their potential as effective antimicrobial agents (Glomb & Świątek, 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole and its derivatives will continue to be a focus of research in the future.

properties

IUPAC Name

4-(2-propan-2-ylimidazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)10-11-3-4-12(10)8-5-14-6-9(8)13/h3-4,7-9,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACLYJQEWHOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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